2-Bromo-1-(difluoromethoxy)-4-nitrobenzene
Overview
Description
2-Bromo-1-(difluoromethoxy)-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, difluoromethoxy, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 1-(difluoromethoxy)-4-nitrobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
2-Bromo-1-(difluoromethoxy)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic aromatic substitution reaction with an amine can yield 1-(difluoromethoxy)-4-nitrobenzene derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, particularly at the difluoromethoxy group, under strong oxidative conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-1-(difluoromethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a building block for the synthesis of drugs targeting specific diseases.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene largely depends on its chemical reactivity. The bromine atom and nitro group can participate in various interactions with biological molecules, potentially leading to enzyme inhibition or modification of protein function. The difluoromethoxy group may also influence the compound’s overall reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar compounds to 2-Bromo-1-(difluoromethoxy)-4-nitrobenzene include:
2-Bromo-1-(difluoromethoxy)-4-fluorobenzene: This compound has a fluorine atom instead of a nitro group, which can significantly alter its chemical properties and reactivity.
2-Bromo-1-(difluoromethoxy)-4-(trifluoromethyl)benzene: The presence of a trifluoromethyl group introduces additional fluorine atoms, potentially enhancing the compound’s stability and lipophilicity.
2-Bromo-1-(difluoromethoxy)-4-methoxybenzene: The methoxy group can affect the compound’s electronic properties and reactivity compared to the nitro group.
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-3-4(11(12)13)1-2-6(5)14-7(9)10/h1-3,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKNQJGOLAQCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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